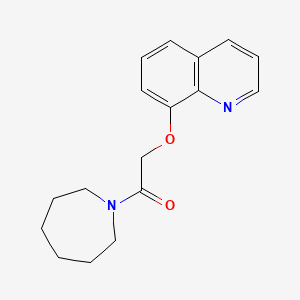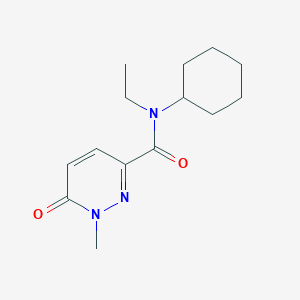
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The inhibition of this interaction has been shown to have anti-cancer effects, making CMAP a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves the inhibition of the c-Myc/Max protein-protein interaction. This interaction is essential for the transcriptional activity of c-Myc, which is a key regulator of cell growth and proliferation. By inhibiting this interaction, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can block the transcriptional activity of c-Myc and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its specificity for the c-Myc/Max protein-protein interaction. This allows for targeted inhibition of c-Myc activity, which may reduce the risk of off-target effects. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Additionally, studies are needed to determine the optimal dosing and administration schedules of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in preclinical models of cancer. Further research is also needed to investigate the potential use of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.
In conclusion, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a promising small molecule inhibitor that has potential therapeutic applications in cancer therapy. Its specificity for the c-Myc/Max protein-protein interaction and minimal toxicity in normal cells make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves a multi-step process that includes the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrolidine-2-one, followed by the addition of N,N-dimethylacetamide and triethylamine. This is then followed by the reaction with N-(2-aminoethyl)acetamide hydrochloride to yield the final product, N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide have been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In vivo studies have also demonstrated the anti-tumor effects of N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in mouse models of breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-4-5-10(14)7-11(9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEIOGLMEXLCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)







![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)



